molecular formula C27H22Cl2N2O3 B11535927 2,4-dichloro-N'-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzohydrazide

2,4-dichloro-N'-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzohydrazide

Cat. No.: B11535927
M. Wt: 493.4 g/mol
InChI Key: QAZIZPONDBMNAG-OKCVXOCRSA-N
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Description

2,4-DICHLORO-N’-[(E)-{3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzohydrazide core with multiple substituents, including dichloro, ethoxy, and naphthalenylmethoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N’-[(E)-{3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE typically involves a multi-step processSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, often incorporating advanced techniques such as automated control systems and in-line monitoring to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N’-[(E)-{3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to favor the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol analogs .

Scientific Research Applications

2,4-DICHLORO-N’-[(E)-{3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N’-[(E)-{3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-DICHLOROPHENOXY)METHYL]-N’-((E)-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE
  • 2,4-Dichloro-6-methoxy-1,3,5-triazine

Uniqueness

Compared to similar compounds, 2,4-DICHLORO-N’-[(E)-{3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H22Cl2N2O3

Molecular Weight

493.4 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C27H22Cl2N2O3/c1-2-33-26-14-18(16-30-31-27(32)23-12-11-21(28)15-24(23)29)10-13-25(26)34-17-20-8-5-7-19-6-3-4-9-22(19)20/h3-16H,2,17H2,1H3,(H,31,32)/b30-16+

InChI Key

QAZIZPONDBMNAG-OKCVXOCRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CC=CC4=CC=CC=C43

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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